

Physicochemical Properties of O-(4-Methylphenyl)-L-serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-(4-Methylphenyl)-L-serine

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Introduction

O-(4-Methylphenyl)-L-serine is an unnatural amino acid derivative of significant interest in medicinal chemistry and drug development. As a structural analog of natural amino acids, it holds potential for incorporation into peptides to modulate their conformation, stability, and biological activity. The introduction of the O-(4-methylphenyl) group, also known as a p-tolyl group, imparts specific steric and electronic properties that can influence molecular interactions. This technical guide provides a comprehensive overview of the physicochemical properties of **O-(4-Methylphenyl)-L-serine**, along with detailed experimental protocols for their determination and a plausible synthetic route.

Estimated Physicochemical Properties

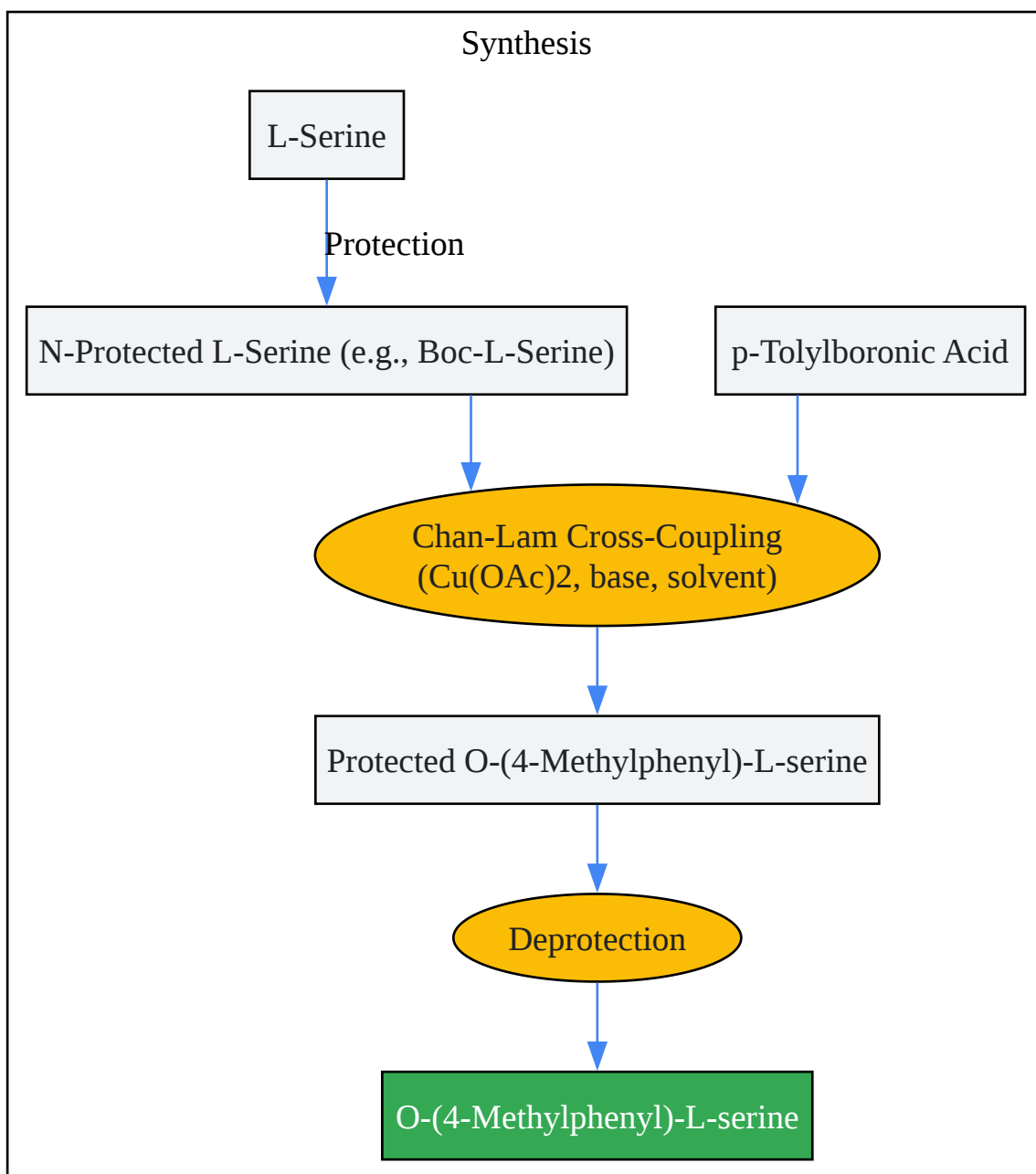
Direct experimental data for **O-(4-Methylphenyl)-L-serine** is not readily available in public databases. However, we can estimate its properties based on the known values of the parent amino acid, L-serine, and a structurally similar compound, O-(4-Chloro-3-methylphenyl)-L-serine.^[1] These estimations provide a valuable starting point for experimental design and computational modeling.

Property	Estimated Value for O-(4-Methylphenyl)-L-serine	L-Serine (for comparison)	O-(4-Chloro-3-methylphenyl)-L-serine (for comparison)
Molecular Formula	C10H13NO3	C3H7NO3	C10H12ClNO3
Molecular Weight (g/mol)	~195.21	105.09[2][3]	229.66[1]
Melting Point (°C)	Expected to be a crystalline solid with a defined melting point, likely with decomposition.	228 (decomposes)[3]	Not available
pKa (α-carboxyl)	~2.2	2.19[2]	Not available
pKa (α-amino)	~9.2	9.21[2]	Not available
Solubility	Expected to have moderate solubility in water and be soluble in organic solvents.	Soluble in water (250 g/L at 20 °C), insoluble in alcohol and ether.[2]	Not available
LogP (Octanol/Water Partition Coefficient)	Estimated to be higher than L-serine due to the aromatic ring.	-3.07[3]	-0.7 (Computed)[1]

Synthesis of O-(4-Methylphenyl)-L-serine

A plausible and efficient method for the synthesis of **O-(4-Methylphenyl)-L-serine** is the Chan-Lam cross-coupling reaction. This copper(II)-catalyzed reaction facilitates the O-arylation of β-hydroxy-α-amino acids under mild, open-flask conditions.[4][5] The general approach involves the coupling of a protected L-serine derivative with a p-tolylboronic acid.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **O-(4-Methylphenyl)-L-serine**.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of **O-(4-Methylphenyl)-L-serine**.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **O-(4-Methylphenyl)-L-serine** is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.[\[6\]](#)
- **Apparatus:** A calibrated digital melting point apparatus (e.g., MelTemp) is used.[\[6\]](#)
- **Measurement:**
 - If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/minute) is used to determine a preliminary range.[\[7\]](#)
 - For an accurate measurement, a fresh sample is heated at a medium rate to about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.[\[6\]](#)
 - The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. For amino acids, decomposition is often observed, which should be noted.

Determination of Solubility

Solubility in various solvents is a critical parameter for drug development and formulation.

Methodology (Analytical Gravimetric Method):[\[8\]](#)

- **Solvent Selection:** A range of solvents should be tested, including water, buffered solutions at different pH values, and common organic solvents (e.g., ethanol, DMSO).
- **Equilibration:** An excess amount of **O-(4-Methylphenyl)-L-serine** is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

- Separation: The saturated solution is filtered through a fine-pored filter (e.g., 0.22 μm) to remove undissolved solid.
- Quantification:
 - A known volume of the clear filtrate is transferred to a pre-weighed container.
 - The solvent is evaporated under reduced pressure or by lyophilization.
 - The container with the dried solute is weighed again.
 - The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., mg/mL or g/L).
 - For low solubilities, analytical techniques such as UPLC can be employed for more accurate quantification.^[9]

Determination of pKa (Acid Dissociation Constant)

The pKa values of the ionizable groups (α -carboxyl and α -amino) are essential for understanding the charge state of the molecule at different pH values.

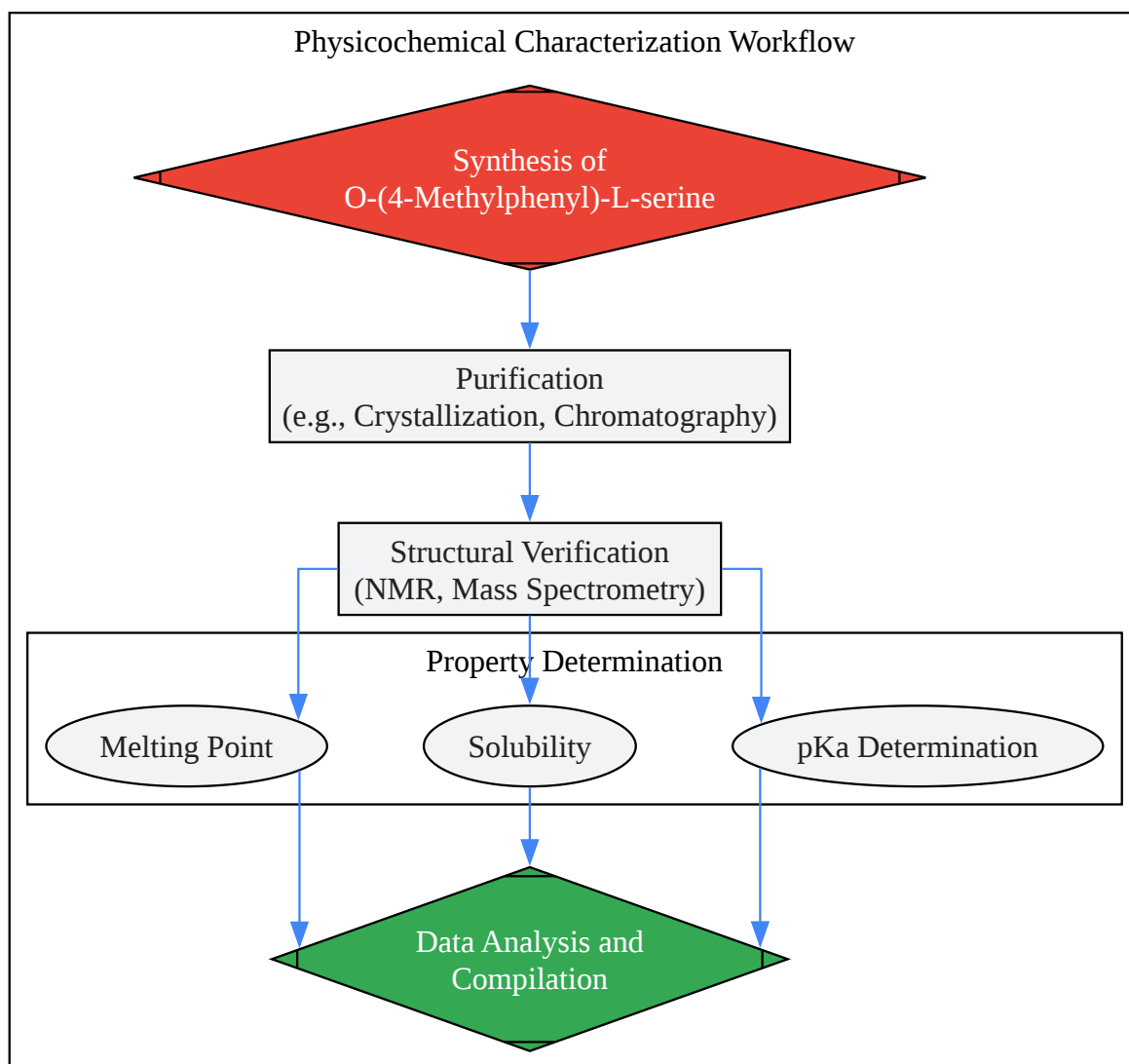
Methodology (Potentiometric Titration):^{[10][11][12]}

- Solution Preparation: A precise weight of **O-(4-Methylphenyl)-L-serine** is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
- Titration Setup: The amino acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- Acidic Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the acid until a low pH (e.g., 1.5-2.0) is reached.
- Basic Titration: A fresh sample of the amino acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the base until a high pH (e.g., 11.5-12.0) is reached.

- Data Analysis:
 - A titration curve is generated by plotting the pH versus the equivalents of acid or base added.
 - The pKa of the α -carboxyl group (pKa1) is the pH at the midpoint of the first buffer region (where 0.5 equivalents of base have been added to the fully protonated form).
 - The pKa of the α -amino group (pKa2) is the pH at the midpoint of the second buffer region (where 1.5 equivalents of base have been added to the fully protonated form).

Overall Characterization Workflow

The following diagram illustrates the logical flow from synthesis to the comprehensive physicochemical characterization of **O-(4-Methylphenyl)-L-serine**.



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Caption: Workflow for the synthesis and characterization of **O-(4-Methylphenyl)-L-serine**.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **O-(4-Methylphenyl)-L-serine**. While direct experimental data is sparse, the provided estimations, synthetic strategies, and detailed experimental protocols offer a robust framework

for researchers and scientists to undertake the synthesis and comprehensive characterization of this and other novel amino acid derivatives. Such characterization is a critical step in the rational design of new peptide-based therapeutics and research tools.

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- To cite this document: BenchChem. [Physicochemical Properties of O-(4-Methylphenyl)-L-serine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15128224#physicochemical-properties-of-o-4-methylphenyl-l-serine]

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